3-Nitro-4-(3-nitropyridin-4-yl)pyridine

Catalog No.
S3320023
CAS No.
54356-26-2
M.F
C10H6N4O4
M. Wt
246.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitro-4-(3-nitropyridin-4-yl)pyridine

CAS Number

54356-26-2

Product Name

3-Nitro-4-(3-nitropyridin-4-yl)pyridine

IUPAC Name

3-nitro-4-(3-nitropyridin-4-yl)pyridine

Molecular Formula

C10H6N4O4

Molecular Weight

246.18 g/mol

InChI

InChI=1S/C10H6N4O4/c15-13(16)9-5-11-3-1-7(9)8-2-4-12-6-10(8)14(17)18/h1-6H

InChI Key

YWAJLBQBSMYGII-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1C2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CN=CC(=C1C2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-]

3-Nitro-4-(3-nitropyridin-4-yl)pyridine is a complex organic compound characterized by its unique structural features and molecular formula C10H6N4O4C_{10}H_{6}N_{4}O_{4} . This compound consists of a pyridine ring substituted with two nitro groups, which significantly influence its chemical properties and biological activities. The presence of multiple nitro groups enhances its electron-withdrawing characteristics, making it a valuable compound in various

The reactivity of 3-nitro-4-(3-nitropyridin-4-yl)pyridine is primarily attributed to the nitro groups attached to the pyridine rings. Key reactions include:

  • Nucleophilic Substitution: The nitro groups facilitate nucleophilic substitutions at the positions adjacent to them. For instance, nucleophiles such as amines can attack the pyridine ring, leading to the formation of various derivatives .
  • Vicarious Nucleophilic Substitution: This method allows for selective substitution at the para position relative to the nitro group, yielding products with high regioselectivity .
  • Oxidative Reactions: The compound can undergo oxidative transformations, particularly in the presence of strong oxidizing agents, which can modify the nitro groups or lead to the formation of new functional groups .

The biological activity of 3-nitro-4-(3-nitropyridin-4-yl)pyridine has been explored in various studies. Its derivatives exhibit significant pharmacological properties, including:

  • Antimicrobial Activity: Several nitropyridine derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .
  • Antitumor Properties: Some studies suggest that compounds containing nitropyridine moieties may exhibit anticancer activity, making them candidates for further investigation in cancer therapy .
  • Enzyme Inhibition: The compound's ability to inhibit specific enzymes has been noted, which could lead to applications in treating diseases related to enzyme dysregulation .

The synthesis of 3-nitro-4-(3-nitropyridin-4-yl)pyridine can be achieved through several methods:

  • Nitration of Pyridine Derivatives: The compound can be synthesized by nitrating pyridine derivatives using dinitrogen pentoxide in an organic solvent followed by treatment with sodium bisulfite .
  • Vicarious Nucleophilic Substitution: This method involves reacting 3-nitropyridine with nucleophiles such as amines or carbon nucleophiles under controlled conditions to yield substituted products .
  • Oxidative Nitration: Utilizing oxidizing agents allows for the introduction of additional functional groups while maintaining the integrity of the nitro groups present in the structure .

3-Nitro-4-(3-nitropyridin-4-yl)pyridine finds applications across various fields:

  • Pharmaceuticals: Its derivatives are being explored for use in drug development due to their biological activities.
  • Agricultural Chemicals: The compound may serve as an active ingredient in pesticides or herbicides due to its antimicrobial properties.
  • Material Science: Used in synthesizing advanced materials and polymers owing to its unique electronic properties derived from the nitro groups .

Studies investigating the interactions of 3-nitro-4-(3-nitropyridin-4-yl)pyridine with biological macromolecules have revealed significant insights:

  • Protein Binding: Research indicates that this compound can bind effectively to certain proteins, influencing their activity and stability.
  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound interacts with various biological targets, aiding in drug design efforts .

Several compounds share structural similarities with 3-nitro-4-(3-nitropyridin-4-yl)pyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
3-NitropyridineSingle nitro group on pyridineBasic structure; used as a precursor
4-NitropyridineSingle nitro group on another positionExhibits different reactivity patterns
2,6-DinitropyridineTwo nitro groups at different positionsHigher reactivity due to multiple nitros
5-Nitropyridin-2-oneNitro group and carbonyl functionalityPotentially different biological activities

The presence of two nitro groups on distinct pyridine rings in 3-nitro-4-(3-nitropyridin-4-yl)pyridine enhances its reactivity and biological activity compared to these similar compounds.

XLogP3

1.1

Wikipedia

3-nitro-4-(3-nitropyridin-4-yl)pyridine

Dates

Modify: 2023-08-19

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